(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
The compound (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione features a pyrrolidine-2,3-dione core substituted with a benzylsulfanyl-thiadiazole group, a 4-hydroxyphenyl moiety, and a hydroxy(thiophen-2-yl)methylidene unit. The synthesis likely involves multi-step condensation and cyclization reactions, analogous to methods for related heterocycles .
Properties
Molecular Formula |
C24H17N3O4S3 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-2-(4-hydroxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17N3O4S3/c28-16-10-8-15(9-11-16)19-18(20(29)17-7-4-12-32-17)21(30)22(31)27(19)23-25-26-24(34-23)33-13-14-5-2-1-3-6-14/h1-12,19,28,30H,13H2 |
InChI Key |
YHIDIAMJVYLXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the benzylsulfanyl group. The pyrrolidine-2,3-dione core is then constructed, and the hydroxyphenyl and thiophene groups are added in subsequent steps. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch processes. Additionally, the use of catalysts to improve reaction efficiency and reduce the need for harsh conditions could be explored.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzylsulfanyl and thiophene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine-2,3-diones, including the compound . The compound has shown promising results against multidrug-resistant bacteria such as Pseudomonas aeruginosa. Research indicates that derivatives of pyrrolidine-2,3-dione can inhibit the penicillin-binding protein 3 (PBP3) in P. aeruginosa, which is critical for bacterial survival. This inhibition suggests that compounds like (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione could serve as novel antibacterial agents with a unique mechanism of action .
Case Study: Inhibition of PBP3
A focused library screening identified several pyrrolidine-2,3-dione derivatives as potent inhibitors of PBP3. The study involved high-throughput screening of 2455 compounds, leading to the identification of 27 hits that inhibited PBP3 activity by 60% to 100% at a concentration of 100 µM. This indicates that modifications to the pyrrolidine scaffold can enhance antibacterial activity .
Anticancer Potential
The biological activity spectrum of thiadiazole and pyrrolidine derivatives includes significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Research Findings
In vitro studies have demonstrated that related compounds can inhibit tumor growth in various cancer cell lines. For instance, pyrrolidine derivatives have shown effectiveness against breast cancer and lung cancer cell lines by inducing cytotoxic effects and inhibiting proliferation .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that specific functional groups on the pyrrolidine scaffold significantly influence biological activity. The presence of hydroxyl groups and thiadiazole moieties enhances both antibacterial and anticancer activities.
| Functional Group | Activity | Remarks |
|---|---|---|
| Hydroxyl | Antibacterial | Enhances solubility and target interaction |
| Thiadiazole | Anticancer | Promotes apoptosis in cancer cells |
| Benzylsulfanyl | Antimicrobial | Contributes to binding affinity |
| Thiophenyl | Enhances bioactivity | Improves cellular uptake |
Mechanism of Action
The mechanism of action of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, inhibiting or activating their activity, or interacting with other biomolecules to modulate their function. The exact pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Biological Activity
The compound (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex heterocyclic structure that incorporates thiadiazole and pyrrolidine moieties. These structural features are known to confer various biological activities, making this compound a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features:
- Thiadiazole ring : Known for its antimicrobial and anti-inflammatory properties.
- Pyrrolidine moiety : Associated with neuroprotective and anticancer activities.
- Hydroxyphenyl groups : Contributing to antioxidant activity.
Antimicrobial Activity
Research indicates that derivatives containing thiadiazole motifs exhibit significant antimicrobial properties. For instance, a study highlighted that thiazolidine derivatives showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the benzylsulfanyl group in our compound may enhance its interaction with microbial targets.
Anticancer Properties
Thiadiazole derivatives have been investigated for their potential anticancer effects. A study on thiazolidine derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction . The specific structural components of our compound may similarly contribute to its efficacy against cancer cells.
Anti-inflammatory Effects
Compounds with similar structural features have been shown to possess anti-inflammatory properties. The incorporation of hydroxy groups can enhance the inhibition of inflammatory pathways, potentially making this compound effective in treating inflammatory diseases .
Pharmacokinetic Profile
The pharmacokinetic properties of compounds like (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione are crucial for understanding their therapeutic potential. In silico studies using tools like SwissADME can predict absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary data suggest favorable pharmacokinetic characteristics due to the compound's lipophilicity and molecular size .
Case Studies and Research Findings
- Synthesis and Characterization : A recent study synthesized various thiazolidine derivatives and characterized them using NMR and IR spectroscopy. The synthesized compounds showed varying degrees of biological activity .
- In Vitro Studies : In vitro assays demonstrated that certain thiazolidine derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest a potential application in cancer therapeutics .
- Mechanistic Insights : Mechanistic studies revealed that some thiazolidine derivatives act through the modulation of apoptotic pathways, enhancing their anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include thiazolidinones, pyridine-dihydrothiazoles, and oxadiazole-thiazolidinones. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Structural and Electronic Differences
- Thiadiazole vs.
- Thiophene vs. Pyridine : The hydroxy(thiophen-2-yl)methylidene substituent introduces sulfur-mediated π-π interactions, contrasting with pyridine’s nitrogen-based hydrogen-bonding capacity .
- 4-Hydroxyphenyl Group: Shared with thiazolidinones , this moiety may improve solubility via hydrogen bonding and phenolic reactivity.
Inferred Bioactivity
- Thiazolidinones and pyridine-dihydrothiazoles demonstrate anti-proliferative effects in vitro , suggesting the target may share similar activity due to structural overlap (e.g., hydroxyphenyl and heterocyclic motifs).
- The thiophenyl group’s electron-rich nature could enhance interactions with aromatic residues in enzyme active sites, a trait observed in sulfur-containing anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
